

An In-depth Technical Guide to Triflumizole Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Triflumizole			
Cat. No.:	B033211	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the fungicide **Triflumizole**, focusing on its core scientific aspects. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This guide summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes.

Core Properties and Mechanism of Action

Triflumizole is a broad-spectrum foliar fungicide used to control a variety of fungal diseases in fruits and vegetables. It belongs to the demethylation inhibitor (DMI) group of fungicides, classified as Group 3 by the Fungicide Resistance Action Committee (FRAC). **Triflumizole** exhibits both protective and curative actions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2] This disruption of ergosterol synthesis leads to a loss of structural integrity of the fungal cell membrane, ultimately causing cell death. [2] Specifically, **Triflumizole** inhibits the enzyme sterol 14α-demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol.[3][4]

Quantitative Toxicological Data

The toxicological profile of **Triflumizole** has been evaluated in various studies. The following tables summarize the key quantitative data from acute, sub-chronic, and chronic toxicity studies.



Table 1: Acute Toxicity of **Triflumizole**

Species	Route	LD50	Reference
Rat (male)	Oral	1057 mg/kg bw	[5]
Rat (female)	Oral	1780 mg/kg bw	[6]
Mouse	Oral	1600 mg/kg	[7]
Rat	Dermal	>5000 mg/kg bw	[8]
Rat	Inhalation (4h)	>3.6 mg/L	[8]

Table 2: No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) of **Triflumizole**



Study Type	Species	Duration	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Effects at LOAEL	Referenc e
Combined Chronic Toxicity/Ca rcinogenicit y	Rat (male)	2 years	3.7	-	Liver toxicity (eosinophili c foci)	[3]
Combined Chronic Toxicity/Ca rcinogenicit y	Rat (female)	2 years	< 4.6	4.6	Liver toxicity (fatty vacuolation , inflammatio n, necrosis)	[3]
Chronic Toxicity	Dog	1 year	10.00 (male), 10.69 (female)	34.10 (male), 35.17 (female)	Increased alkaline phosphata se, mild anemia, increased liver weights	[9]
Developme ntal Toxicity	Rat	-	10	35	Decreased viable fetuses, increased resorptions , decreased fetal body weight	[9]



Reproducti ve Toxicity	Rat	2 generation s	1.5 (Reproduct ive)	3.5 (Reproduct ive)	Increased gestation length	[9]
Sub- chronic Toxicity	Rat	90 days	15.3 (male), 17.2 (female)	176.5 (male), 217.9 (female)	Increased kidney and liver weights, fat accumulati on in the liver	[9]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have provided insights into the pharmacokinetic profile of **Triflumizole**.

Absorption: Following oral administration in rats, **Triflumizole** is well absorbed, with at least 72% of the administered dose being absorbed.[6]

Distribution: After absorption, **Triflumizole** distributes to various tissues. The highest concentrations of radioactivity are typically found in the liver.[6] The brain has also been noted to retain relatively high concentrations.[6]

Metabolism: **Triflumizole** is extensively metabolized in rats, with less than 2% of the parent compound being recovered in urine and feces.[5][6] The primary metabolic pathway involves the oxidation of the parent compound.[1] A proposed metabolic pathway is illustrated in the diagram below.

Excretion: The majority of the administered dose of **Triflumizole** is excreted in the urine, with a smaller portion eliminated in the feces.[6] In a study with radiolabelled **Triflumizole**, approximately 75% of the dose was excreted via the urinary route and about 20% via the feces.[6]

Residue Levels in Agricultural Commodities







The presence of **Triflumizole** residues in various crops has been a subject of regulatory monitoring. The European Union has recently reduced the Maximum Residue Levels (MRLs) for **Triflumizole** to the limit of determination (LOD), which is between 0.01 and 0.1 mg/kg for all products, with this regulation applicable from August 2023.[3][5] This decision was made as the approval for the use of **Triflumizole** in the EU expired in 2020 without an application for renewal.[5]

Table 3: **Triflumizole** Residue Levels in Selected Crops



Crop	Application Details	Pre-Harvest Interval (PHI)	Residue Level (mg/kg)	Reference
Apples	3 sprays (50, 40, 30 days before harvest)	30 days	Not detected (<0.05)	[5]
Apples	3 sprays (40, 30, 21 days before harvest)	21 days	Not detected (<0.05)	[5]
Pears	4 sprays (40, 30, 21, 14 days before harvest)	14 days	Not detected (<0.06)	[5]
Cucumbers	4 fumigations (7, 5, 3, 1 day before harvest)	1 day	Not detectable	[5]
Grapes	Not specified	3 days (PHI)	Not specified	[10]
Grapes	Not specified	8.5 days (PHI)	Not specified	[10]
Hyacinth Bean	Not specified	9 days (PHI)	Below EU-MRL	[11]
Tomatoes	Not specified	MRL reduced to LOD	0.01 - 0.1	[3][5]
Aubergines	Not specified	MRL reduced to LOD	0.01 - 0.1	[3][5]
Gherkins	Not specified	MRL reduced to	0.01 - 0.1	[3][5]
Courgettes	Not specified	MRL reduced to	0.01 - 0.1	[3][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in **Triflumizole** research.



Residue Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the determination of **Triflumizole** and its metabolite in crops.[12]

a) Extraction:

- Homogenize the crop sample.
- Extract a representative portion of the homogenized sample with methanol.
- Perform a liquid-liquid re-extraction of the methanol extract into methylene chloride.[12]
- Evaporate the methylene chloride layer to dryness.
- Dissolve the residue in the mobile phase for HPLC analysis.
- b) Cleanup:
- The crude extract is cleaned up using a Florisil column.[12]
- c) HPLC Analysis:
- Instrument: High-Performance Liquid Chromatograph with a UV detector.[12]
- Column: Nucleosil 5 C18 (ODS, 5 μm).[12]
- Mobile Phase: Acetonitrile-3 mM carbonate buffer (7:3, v/v, pH 9.0).[12]
- Detection: UV at 238 nm.[12]
- Limit of Detection: 0.01-0.02 ppm.[12]
- Recoveries: 73-99% for Triflumizole and 74-94% for its metabolite from spiked crops (0.5 ppm).[12]

Acute Oral Toxicity Study (OECD Guideline 423)

Foundational & Exploratory





The following is a general protocol for an acute oral toxicity study based on the OECD Guideline 423 (Acute Toxic Class Method).[7][8][13]

a) Principle: A stepwise procedure is used with a minimum number of animals per step to obtain sufficient information on the acute toxicity of the substance for classification purposes.
[13] The presence or absence of compound-related mortality in a group of animals dosed at a specific level determines the next step.[13]

b) Animal Model:

- Typically, young adult, healthy, nulliparous, and non-pregnant female rats are used.[14]
- Animals are acclimated to the laboratory conditions for at least 5 days before the study.[13]
- c) Dosing:
- Animals are fasted overnight before dosing.[13]
- The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[13]
- The starting dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[8]
- In a study on a similar substance, initial doses of 300 mg/kg bw and 2000 mg/kg bw were used.[6]

d) Observations:

- Animals are observed individually for signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[13]
- Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
- Body weight of the animals is recorded weekly.[11]
- e) Data and Reporting:



- The number of animals that die within the 14-day observation period is recorded.
- The LD50 is determined based on the mortality data.

Cytochrome P450 Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 value of a test compound on cytochrome P450 (CYP) enzyme activity.[15][16]

- a) Principle: The inhibitory effect of a compound on a specific CYP isoform is measured by incubating the compound with human liver microsomes (or recombinant CYP enzymes), a specific substrate for that isoform, and a cofactor (NADPH). The formation of the metabolite of the probe substrate is quantified, and the concentration of the test compound that causes 50% inhibition (IC50) is determined.[15]
- b) Experimental Procedure:
- Incubation:
 - Prepare a reaction mixture containing human liver microsomes, a specific probe substrate
 for the CYP isoform of interest (e.g., phenacetin for CYP1A2, bupropion for CYP2B6,
 amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19,
 dextromethorphan for CYP2D6, and midazolam or testosterone for CYP3A4), and a range
 of concentrations of the test compound (Triflumizole).
 - Pre-incubate the mixture at 37°C.
 - Initiate the reaction by adding a cofactor regenerating system (e.g., NADPH).
- Termination: Stop the reaction after a specific time by adding a quenching solution (e.g., cold acetonitrile).
- Analysis:
 - Centrifuge the samples to pellet the protein.
 - Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.[15]



• Data Analysis:

- Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to a vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Signaling Pathways and Experimental Workflows

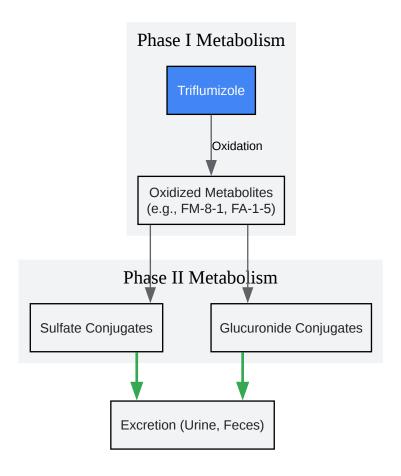
The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows related to **Triflumizole** research.



Click to download full resolution via product page

Caption: Ergosterol Biosynthesis Pathway and the Site of **Triflumizole** Inhibition.

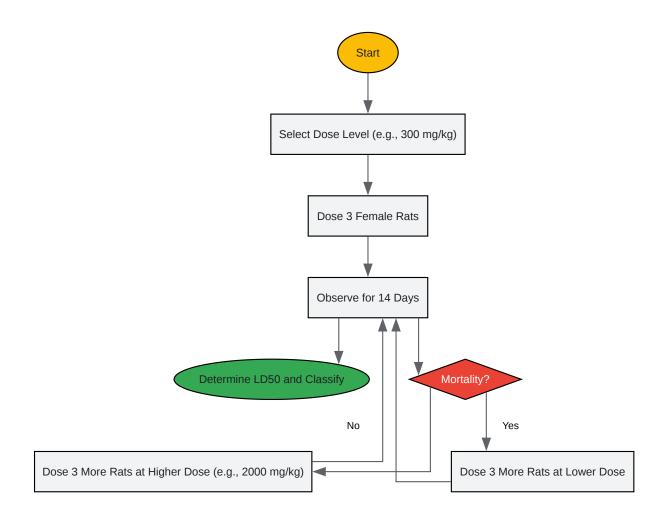




Click to download full resolution via product page

Caption: Proposed Metabolic Pathway of Triflumizole.





Click to download full resolution via product page

Caption: Workflow for an Acute Oral Toxicity Study (OECD 423).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Federal Register :: Triflumizole; Pesticide Tolerance [federalregister.gov]



- 2. Ergosterol Wikipedia [en.wikipedia.org]
- 3. Maximum residue levels for triflumizole AGRINFO Platform [agrinfo.eu]
- 4. Triflumizole | C15H15ClF3N3O | CID 91699 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agrinfo.eu [agrinfo.eu]
- 6. researchgate.net [researchgate.net]
- 7. canada.ca [canada.ca]
- 8. fsc.go.jp [fsc.go.jp]
- 9. Review of the existing maximum residue levels for triflumizole according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]
- 12. Ergosterol Biosynthesis Solution CD Biosynsis [biosynsis.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. researchgate.net [researchgate.net]
- 15. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Triflumizole Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033211#literature-review-on-triflumizole-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com